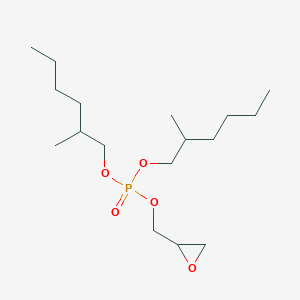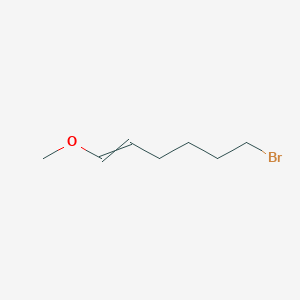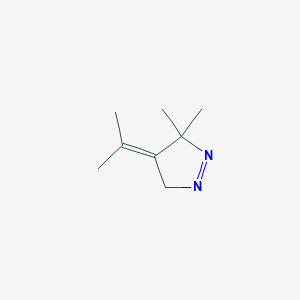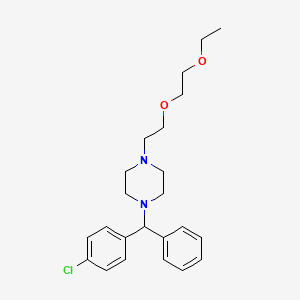
Ethyl 3,5-dimethyl-4H-1,4-benzothiazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,5-dimethyl-4H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by a benzene ring fused to a thiazine ring, with ethyl and carboxylate functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,5-dimethyl-4H-1,4-benzothiazine-2-carboxylate can be synthesized through a one-step heterocyclization reaction. This involves the reaction of substituted 2-aminobenzenethiols with β-ketoester under specific conditions. The reaction proceeds via the formation of an enaminoketone intermediate, which cyclizes to form the benzothiazine ring with the cleavage of the sulfur-sulfur bond .
Industrial Production Methods
Industrial production of this compound typically involves the use of efficient synthetic methods that can be scaled up. One such method includes the coupling of 2-amino-5-chlorophenyl disulfide with ethyl acetylene-carboxylate, catalyzed by copper iodide or promoted by microwave irradiation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dimethyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazine derivatives.
Scientific Research Applications
Ethyl 3,5-dimethyl-4H-1,4-benzothiazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3,5-dimethyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Ethyl 3,5-dimethyl-4H-1,4-benzothiazine-2-carboxylate can be compared with other benzothiazine derivatives:
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate: Similar structure but with a different substitution pattern, leading to variations in biological activity.
4H-1,4-benzothiazine derivatives: These compounds share the core benzothiazine structure but differ in their functional groups, resulting in diverse applications and properties.
List of Similar Compounds
- Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
- 4H-1,4-benzothiazine derivatives
- Indole derivatives
Properties
CAS No. |
93075-35-5 |
|---|---|
Molecular Formula |
C13H15NO2S |
Molecular Weight |
249.33 g/mol |
IUPAC Name |
ethyl 3,5-dimethyl-4H-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C13H15NO2S/c1-4-16-13(15)12-9(3)14-11-8(2)6-5-7-10(11)17-12/h5-7,14H,4H2,1-3H3 |
InChI Key |
MMZZFYRHWGJTNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C=CC=C2S1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14340983.png)
![N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride](/img/structure/B14340990.png)


![Methyl 2-[(2-aminophenyl)methoxy]benzoate](/img/structure/B14341007.png)




![4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14341025.png)


![Phenyl 2-[(3-phenylacryloyl)oxy]benzoate](/img/structure/B14341071.png)
